N-(3-acetamidophenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide
Description
This compound features a structurally complex scaffold combining an imidazo[2,1-c][1,2,4]triazole core with a sulfanyl-linked acetamide moiety and a 4-ethoxyphenyl substituent. Its design leverages heterocyclic diversity and sulfur-based linkages, which are common in pharmacologically active molecules. The 3-acetamidophenyl group may enhance solubility and target engagement, while the ethoxy substituent could influence lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O3S/c1-3-31-19-9-7-18(8-10-19)27-11-12-28-21(27)25-26-22(28)32-14-20(30)24-17-6-4-5-16(13-17)23-15(2)29/h4-10,13H,3,11-12,14H2,1-2H3,(H,23,29)(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNKSAZZGBNEOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=CC(=C4)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamidophenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the acetamidophenyl intermediate, followed by the formation of the ethoxyphenyl-imidazo-triazolyl-sulfanyl moiety. Key reaction conditions include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the required production volume, cost efficiency, and environmental considerations. Advanced techniques like high-throughput screening and process optimization are often employed to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetamidophenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the molecule, facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nucleophiles, and appropriate solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-(3-acetamidophenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-acetamidophenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies on its binding affinity, selectivity, and pathway modulation are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Key Structural and Functional Differences
The compound is compared to derivatives with sulfanyl-acetamide backbones and heterocyclic cores, focusing on substituent effects, synthesis pathways, and biological activities.
Substituent Effects on Bioactivity
- Ethoxy vs.
- Acetamido vs. Pyridinyl : The 3-acetamidophenyl group in the target compound could improve solubility relative to the pyridinyl group in , which might favor CNS penetration .
- Heterocyclic Core : The imidazo-triazole core (target) vs. 1,2,4-triazole () or oxadiazole () may alter binding to targets like cyclooxygenase or kinases due to differences in electron density and steric bulk .
Pharmacological Performance
- Anti-Exudative Activity : Furan-triazole derivatives () showed comparable efficacy to diclofenac sodium, suggesting the target compound’s ethoxyphenyl and imidazo-triazole motifs could further optimize this activity .
- Structural-Activity Relationships (SAR) : Substituents like chloro () or nitro () enhance anti-inflammatory effects, while the target’s acetamido group may reduce toxicity .
Biological Activity
N-(3-acetamidophenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has gained attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Imidazo[2,1-c][1,2,4]triazole ring : Known for its diverse biological activity.
- Sulfanyl group : Contributes to the compound's reactivity and interaction with biological targets.
- Acetamidophenyl and ethoxyphenyl substituents : Enhance solubility and biological interactions.
The molecular formula for this compound is , with a molecular weight of approximately 460.53 g/mol.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in critical biochemical pathways. For instance, it has been shown to modulate the activity of caspases, which are essential in apoptotic processes.
- Protein-Ligand Interactions : Its structure allows binding to active sites or allosteric sites on proteins, affecting their function and leading to potential therapeutic effects.
Anticancer Activity
Research indicates that derivatives of imidazo[2,1-c][1,2,4]triazole exhibit significant anticancer properties. For example:
- Caspase Activation : Studies have shown that treatment with related compounds increased caspase 3/7 activity by several folds in various cancer cell lines (e.g., HL-60 and U937) when treated at concentrations around 3 µM .
- Antiproliferative Effects : The compound demonstrated potent antiproliferative activity against multiple cancer cell lines (e.g., CEM and HeLa) with IC50 values ranging from 0.042 to 0.61 µM .
Antimicrobial Activity
The imidazo[2,1-c][1,2,4]triazole scaffold is associated with antimicrobial properties. Compounds within this class have shown efficacy against both drug-sensitive and drug-resistant strains of bacteria .
Case Studies
- Study on Antiproliferative Activity :
- Mechanistic Insights into Apoptosis :
Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
